
8-chloro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
8-Chloro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol. It is a derivative of benzoxazine, featuring a chlorine atom at the 8th position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with formaldehyde and an appropriate chlorinating agent. The reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The process requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Chlorination reactions can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of additional substituents on the benzene ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that benzoxazine derivatives, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, exhibit significant cytotoxic properties against various cancer cell lines. A study highlighted the synthesis of several benzoxazine derivatives that demonstrated promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Properties
Benzoxazines have also been studied for their neuroprotective effects. For instance, derivatives with specific substituents at the 3 and 8 positions have shown potential in inhibiting oxidative stress-mediated neuronal degeneration. In vitro evaluations revealed that certain 8-amino-substituted benzoxazines exhibited low toxicity while maintaining high neuroprotective efficacy .
Serotonin Receptor Antagonism
A series of 3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized and evaluated for their ability to act as serotonin-3 receptor antagonists. The presence of specific substituents significantly influenced their binding affinity and antagonistic activities, suggesting potential therapeutic applications in treating anxiety and depression disorders .
Material Science Applications
Polymer Chemistry
Benzoxazine compounds are utilized in the development of thermosetting polymers. The unique chemical structure of benzoxazines allows them to undergo polymerization upon heating, resulting in materials with excellent thermal stability and mechanical properties. This makes them suitable for applications in aerospace and automotive industries where high-performance materials are required.
Coatings and Adhesives
The reactivity of benzoxazines also lends itself to applications in coatings and adhesives. Their ability to form cross-linked networks upon curing provides durable finishes that are resistant to chemicals and environmental degradation.
Case Studies
Mechanism of Action
The mechanism by which 8-chloro-3,4-dihydro-2H-1,4-benzoxazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-chloro-3,4-dihydro-3-phenyl-2H-1,4-benzoxazine
2H-1,3-Benzoxazine derivatives
Other halogenated benzoxazines
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
8-Chloro-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈ClN, with a molecular weight of approximately 155.6 g/mol. The presence of the chlorine atom at the 8-position of the benzoxazine ring enhances its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial and fungal strains. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For example, it influences cell cycle regulation and promotes caspase activation, leading to programmed cell death .
Table 1: Summary of Biological Activities
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby altering metabolic pathways.
- Receptor Modulation : It has been shown to interact with serotonin receptors (5-HT3), acting as an antagonist which could have implications in treating anxiety and depression .
- Oxidative Stress Response : The compound enhances cellular defense mechanisms against oxidative stress by modulating the activity of antioxidant enzymes.
Study on Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways and inhibition of proliferation markers such as cyclin D1 .
Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it significantly reduced cell death in neuronal cultures exposed to oxidative stressors by enhancing the expression of neuroprotective genes .
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 8-chloro-3,4-dihydro-2H-1,4-benzoxazine?
- Methodological Answer : A two-step protocol is commonly employed:
Cyclization : React 2-aminophenols with 1,2-dibromoethane to form the benzoxazine core.
Acylation : Treat the intermediate with dichloroacetyl chloride to introduce the chloro-substituent.
Characterization via IR, -NMR, -NMR, ESI-MS, and elemental analysis confirms purity and structure . X-ray crystallography (e.g., for derivative 3a) provides definitive stereochemical validation .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- IR : Identifies functional groups (e.g., C=O stretching at ~1700 cm).
- NMR : -NMR resolves proton environments (e.g., dihydro protons at δ 3.5–4.5 ppm), while -NMR confirms carbons in the benzoxazine ring and substituents.
- ESI-MS : Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Cross-referencing with X-ray data ensures structural accuracy .
Q. What safety protocols are critical when handling benzoxazine derivatives?
- Methodological Answer :
- Use fume hoods for volatile reagents (e.g., dichloroacetyl chloride).
- Wear PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Follow waste disposal guidelines for halogenated byproducts.
Training in emergency procedures (e.g., spill containment) is mandatory .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer :
- Compare experimental - and -NMR shifts with computational predictions (DFT calculations).
- Validate ambiguous signals via 2D NMR (e.g., COSY, HSQC) to assign coupling pathways.
- Confirm regiochemistry using X-ray crystallography, as seen in 8-chloro-4-cyclohexyl derivatives (monoclinic P2/n space group, β = 98.776°) .
Q. What methods synthesize fused heterocyclic derivatives of 1,4-benzoxazine?
- Methodological Answer :
- Triazolo-fused systems : React benzoxazinones with hydrazine, followed by cyclization using POCl or PCl.
- Pyrido-fused derivatives : Employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the C-6 position.
Biological activity (e.g., antimicrobial) is assessed via in vitro assays .
Q. How are regioselective functionalization strategies applied to benzoxazine scaffolds?
- Methodological Answer :
- Electrophilic substitution : Direct chlorination at C-8 using N-chlorosuccinimide (NCS) in DMF.
- Acylation : Selective N-acylation under Schotten-Baumann conditions (e.g., dichloroacetyl chloride in biphasic NaOH/CHCl) .
- Sulfonation : Introduce sulfonyl chloride groups at C-6 using ClSOH, yielding intermediates for drug discovery .
Q. How is crystallographic data interpreted to confirm benzoxazine derivatives?
- Methodological Answer :
Properties
IUPAC Name |
8-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCXOTDTJQCKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585697 | |
Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-05-4 | |
Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.